N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure imparts specific properties, enabling its use in various synthetic pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide generally involves multiple steps, starting from readily available organic precursors. Common synthetic methods include:
Formation of the 3,4-dihydroisoquinoline ring through a Pictet-Spengler reaction.
Introduction of the sulfonyl group via sulfonation reactions.
Coupling of the trifluoromethylbenzoyl chloride with the intermediate formed in previous steps.
Industrial Production Methods: In an industrial setting, the production scales up the laboratory synthesis with more efficient catalysts and optimized reaction conditions to enhance yield and purity. The processes involve meticulous control over temperature, pressure, and reaction times to ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide ring or the isoquinoline moiety.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Solvents like dichloromethane or tetrahydrofuran and conditions such as mild heating or cooling are often employed.
Major Products: The primary products include derivatives with modified functional groups, which can be used as intermediates in further chemical synthesis.
Scientific Research Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide finds extensive use in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies of enzyme inhibitors due to its structural similarity to known bioactive molecules.
Medicine: Potential use in drug discovery and development, particularly in designing compounds targeting specific enzymes or receptors.
Industry: As a precursor for materials with specific functional properties.
Mechanism of Action
The compound's mechanism of action varies based on its application. Typically, it targets specific enzymes or receptors in biological systems, interfering with normal biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, while the sulfonyl group influences its solubility and reactivity.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups. Its structural analogs include compounds like:
N-(2-ethylsulfonyl)benzamide
3,4-dihydroisoquinoline derivatives with different substituents
Benzamides with various electron-withdrawing groups.
These comparisons highlight its specificity and versatility in different research contexts, making it a valuable compound in scientific endeavors.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-8-4-3-7-16(17)18(25)23-10-12-28(26,27)24-11-9-14-5-1-2-6-15(14)13-24/h1-8H,9-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRDKKANPZGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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